m-PEG16-acid is classified under polyethylene glycol derivatives, specifically as a methoxy polyethylene glycol acid. It is sourced from various chemical manufacturers specializing in high-purity PEG linkers and reagents for bioconjugation applications. The compound is recognized for its enhanced solubility and biocompatibility, making it suitable for drug delivery systems and the PEGylation of therapeutic proteins .
The synthesis of m-PEG16-acid involves several key steps:
The industrial production typically employs methods such as esterification or amidation to attach the functional groups to the polyethylene glycol backbone. Reaction conditions are carefully controlled to optimize yield and purity.
m-PEG16-acid participates in several significant chemical reactions:
These reactions are fundamental in developing bioconjugates that enhance the properties of therapeutic agents.
The mechanism of action of m-PEG16-acid primarily revolves around its ability to form stable amide bonds with biomolecules containing primary amines. This conjugation process significantly enhances the solubility, stability, and bioavailability of the target molecules. By improving these properties, m-PEG16-acid facilitates more effective drug delivery systems and therapeutic applications .
m-PEG16-acid exhibits several notable physical and chemical properties:
These properties make m-PEG16-acid an excellent candidate for various scientific applications, particularly in drug formulation and delivery systems .
m-PEG16-acid has a wide range of applications across different fields:
The terminal carboxylic acid group in m-PEG16-acid (methoxy-polyethylene glycol-16-acid) serves as a critical handle for bioconjugation, requiring precise activation for efficient amide bond formation. This hydrophilic linker, with 16 ethylene oxide units, features a methoxy terminus for inertness and a carboxylic acid for targeted reactions [1]. Carboxylic acids exhibit low reactivity toward nucleophiles like amines due to their electron-deficient carbonyl carbon and poor leaving group capacity. Activation strategies overcome this by converting the acid into intermediates with superior electrophilicity [2].
Common activators include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms an O-acylisourea intermediate. This highly reactive species can directly couple with primary amines but is prone to hydrolysis and rearrangement. Stabilization is achieved through additives like NHS (N-hydroxysuccinimide) or HOBt (hydroxybenzotriazole), generating stable NHS esters that react selectively with amines under mild physiological conditions (pH 7–8) [1] [2]. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a uronium-based activator, facilitates reactions in challenging environments by minimizing racemization and enhancing coupling efficiency [1] [4]. The choice of activator impacts reaction kinetics and purity:
Table 1: Activation Reagents for m-PEG16-acid Carboxylic Acid
Activator | Additive | Reaction Medium | Advantages | Limitations |
---|---|---|---|---|
EDC | NHS | Aqueous buffer | Cost-effective, biocompatible | Competes with hydrolysis, moderate yield |
HATU | DIEA | DMF/DMSO | High yield, fast kinetics, low racemization | Expensive, organic solvent required |
DCC | NHS | Organic solvents | High-yielding anhydride formation | Insoluble urea byproduct |
m-PEG16-acid’s carboxylic acid serves as a versatile platform for engineering diverse terminal functionalities essential for specialized bioconjugation. Conversion to an NHS ester (e.g., m-PEG16-NHS ester) is a cornerstone derivatization, transforming the acid into an amine-reactive species [5]. This derivative reacts efficiently with lysine residues or N-termini of proteins within 1 hour at pH 7–8, forming stable amide bonds without catalysts [5] [10]. Its hydrolytic stability (though lower than carboxylic acid) allows practical handling times in aqueous buffers [10].
Alternative derivatizations include:
Table 2: Key m-PEG16-acid Derivatives and Applications
Derivative | CAS Number | Reactive Toward | Primary Application | Conjugation Conditions |
---|---|---|---|---|
m-PEG16-NHS ester | 174569-25-6 | Primary amines | Protein PEGylation, amine-modified oligos | pH 7-8 buffer, <1 hour, 25°C |
Amino-PEG16-acid | 2922656-52-6 | Carboxylic acids | PROTAC synthesis, carboxylic acid activation | Requires EDC/HATU activation |
m-PEG16-Mal | Not provided | Thiols | Cysteine-specific ADC/PROTAC conjugation | pH 6.5-7.5, exclusion of amines |
Steric effects significantly influence derivatization efficiency. Branched PEG architectures (e.g., Y-shaped or U-shaped PEGs) may offer reduced nonspecific binding compared to linear m-PEG16-acid but require tailored reaction conditions to accommodate steric hindrance [10].
The 16-unit PEG spacer in m-PEG16-acid represents a deliberate optimization balancing hydrophilicity, steric effects, and biological performance. PEGylation mitigates the hydrophobicity of payloads (e.g., cytotoxic drugs in ADCs or ligands in PROTACs), reducing aggregation and plasma clearance [3] [9]. Research highlights a nonlinear relationship between PEG length and in vivo efficacy:
For PROTACs, m-PEG16-acid’s length enables ternary complex formation between the target protein and E3 ligase. Shorter spacers ( Table 3: Impact of PEG Spacer Length on Conjugate Performance Transitioning m-PEG16-acid synthesis from laboratory to industrial scale presents distinct challenges in purity control, polydispersity, and cost-effective manufacturing. Reagent-grade material suffices for research, but Good Manufacturing Practice (GMP)-grade production demands stringent control over: Scalable activation and derivatization (e.g., to NHS esters) require solvent-efficient processes. Continuous flow chemistry offers advantages over batch methods by improving heat/mass transfer during exothermic activation steps and reducing reagent excess [10]. Manufacturers address these challenges through specialized infrastructure: ISO 9001/13485-certified facilities, high-purity (>99%) mPEG feedstock, and production capabilities exceeding 40kg batches [1] [10]. Table 4: Key Compounds in m-PEG16-acid Synthesis and Applications Spacer Length (Ethylene Oxide Units) Hydrophilicity Plasma Clearance Rate Therapeutic Window Key Limitations PEG4-PEG8 Moderate Rapid Narrow Insufficient solubility enhancement PEG12-PEG16 (e.g., m-PEG16-acid) High Moderate-Slow Broad Balanced design for many payloads PEG24+ Very High Very Slow Broad (ADCs) Potential steric hindrance of activity Scalability Challenges in Industrial-Grade Production
Compound Name Chemical Functionality Primary Role m-PEG16-acid Methoxy terminus, terminal carboxylic acid Core linker for derivatization m-PEG16-NHS ester NHS ester Amine-reactive conjugation reagent Amino-PEG16-acid Methoxy terminus, terminal primary amine Building block for carboxylic acid-targeting conjugates m-PEG16-Mal Maleimide Thiol-reactive linker for cysteine conjugation PEG12-glucuronide-MMAE PEGylated enzymatically cleavable linker Optimized linker for homogeneous DAR8 ADCs
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8